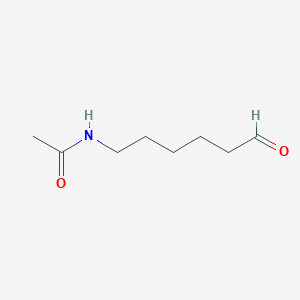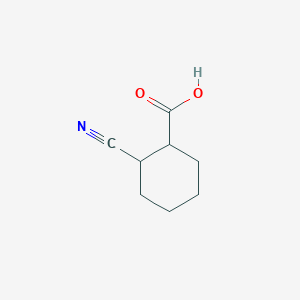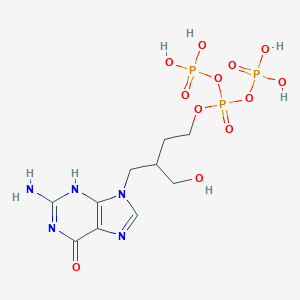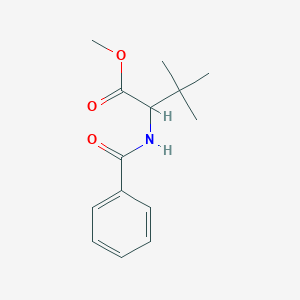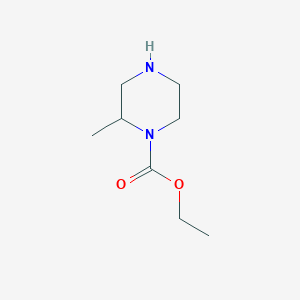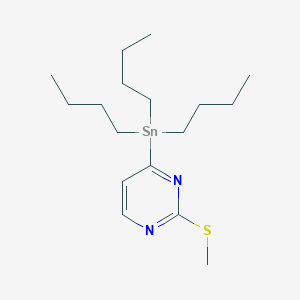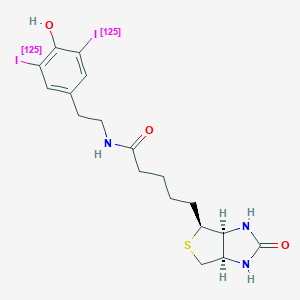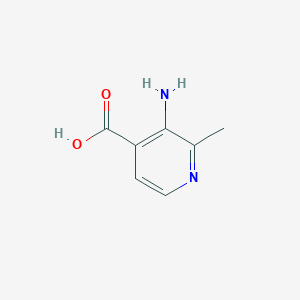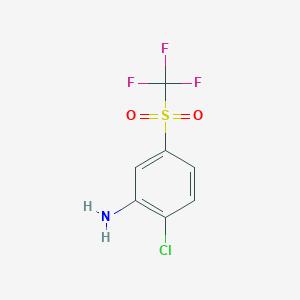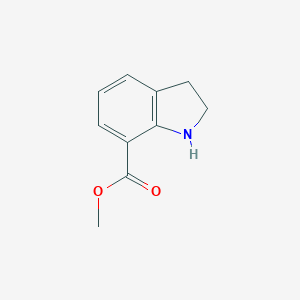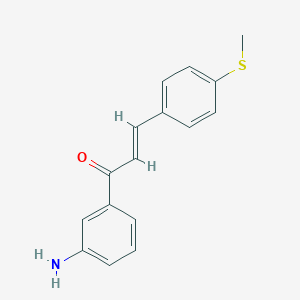
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that belongs to the class of chalcones. It has been studied for its potential therapeutic properties in various scientific research studies.
Wirkmechanismus
The mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The exact mechanism of action of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in antimicrobial activity is not well understood, but it is believed to involve the disruption of bacterial cell membrane integrity.
Biochemical and Physiological Effects:
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In antimicrobial activity, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to disrupt bacterial cell membrane integrity, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a versatile compound for various research applications. However, there are also limitations to using (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, its potential toxicity and side effects need to be further studied.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one. One area of research could be to further elucidate its mechanism of action in cancer cells, inflammation, and antimicrobial activity. Another area of research could be to study its potential toxicity and side effects in vivo. Additionally, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one could be further modified to improve its therapeutic properties and reduce its potential toxicity. Overall, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has shown promising therapeutic potential in various scientific research studies, and further research is needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one involves the condensation of 3-aminoacetophenone and 4-methylthiobenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which undergoes a Michael addition reaction with the aldehyde to form the chalcone product. The product is then purified by recrystallization to obtain a pure form of (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer research, (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key factor in many diseases, and (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. (E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one has also been shown to have antimicrobial activity against various bacterial strains.
Eigenschaften
CAS-Nummer |
121646-08-0 |
|---|---|
Produktname |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Molekularformel |
C16H15NOS |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(E)-1-(3-aminophenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H15NOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,17H2,1H3/b10-7+ |
InChI-Schlüssel |
MGWUMZFAYGKELJ-JXMROGBWSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N |
SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
